Cas no 92-77-3 (Naphtol AS)

Naphtol AS structure
Naphtol AS structure
Productnaam:Naphtol AS
CAS-nummer:92-77-3
MF:C17H13NO2
MW:263.290624380112
MDL:MFCD00004096
CID:34664
PubChem ID:66719

Naphtol AS Chemische en fysische eigenschappen

Naam en identificatie

    • Naphthol AS
    • NAPHTHOL AS(TM)
    • TEREPHTHALBIS(O-HYDROXYANILIDE)
    • AZOIC COUPLING COMPONENT 2
    • azoic coupling component 4
    • CI 37505
    • c.i. 37560
    • 3-Hydroxy-2-naphthanilide
    • 3-Hydroxy-2-Naphthoic Acid Anilide
    • 3-hydroxy-N-phenylnaphthalene-2-carboxamide
    • 2-hydroxy-3-phenylcarbamoylnaphthalene
    • 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide
    • 3-hydroxynaphthalene-2-carboxylic acid phenylamide
    • 3-hydroxy-N-phenyl-2-naphthalenecarboxamide
    • Amarthol AS
    • Azonaphtol A
    • Cibanaphthol RF
    • Dragonthol A
    • Naphtanilide RC
    • Naphthol AS Supra
    • Naphtoelan A
    • N-phenyl-3-hydroxy-2-naphthalenecarboxamide
    • Solunaptol A
    • 2-Hydroxy-3-naphthoic Acid Anilide
    • 3-Hydroxy-N-phenyl-2-naphthamide
    • C.I. 37505
    • 2-Naphthanilide, 3-hydroxy- (8CI)
    • 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)
    • 2-Hydroxy-3-(phenylcarbamoyl)naphthalene
    • 2-Hydroxy-3-naphthalenecarboxanilide
    • 2-Hydroxy-3-naphthanilide
    • 2-Hydroxy-3-naphthoic anilide
    • 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide
    • 2-Naphthol-3-carboxylic acid N-phenylamide
    • 3-(N-Phenylcarbamoyl)-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxanilide
    • 3-Hydroxy-2-naphthoanilide
    • 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide
    • 3-Hydroxyl-2-naphthanilide
    • Acco Naphthol AS
    • Acna Naphthol C
    • Amanil Naphthol AS
    • Anathol AS
    • Anthonaphthol AS
    • Aquafine Red E 9
    • Azoground AS
    • Azonaphthol A
    • Azotol A
    • Brenthol AS
    • C.I. Azo Coupling Comp. 2
    • C.I. Azoic Coupling Component 2
    • Celcot RF
    • Conazoic Coupling B
    • Diathol AS
    • Diathol ASF
    • Dycosthol AS
    • H 0313
    • Hebeithol AS
    • Hiltonaphthol AS
    • Kako Grounder AS
    • Kambothol AS
    • Kiwa Grounder AS
    • Lake Developer A
    • Mitsui Naphthozol AS
    • N-Phenyl-2-hydroxy-3-naphthalenecarboxamide
    • N-Phenyl-3-hydroxy-2-naphthamide
    • Naftol AS
    • Oprea1_096551
    • Q25387080
    • Naphtholate AS Soln
    • NaphtholAS
    • MFCD00004096
    • 2-Hydroxy-3-naphthoylanilide
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
    • .beta.-Hydroxynaphthoic anilide
    • 3-hydroxy-2-naphthanilid
    • EC 202-188-1
    • Z68084598
    • EN300-128496
    • UNII-V3ZU6E76NB
    • 3-Hydroxy-N-phenyl-2-naphthamide #
    • 3-hydroxy-N-phenyl-naphthalene-2-carboxamide
    • beta-Hydroxynaphthoic anilide
    • Naphtanilide OL Supra
    • DTXSID1052618
    • SR-01000358268-1
    • Naphtanilide RC Supra
    • SCHEMBL57970
    • Naphtol AS
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
    • NSC45173
    • W-100273
    • Naphthanilide RC
    • BDBM50091993
    • NSC 45173
    • Naphthol ACNA C
    • EINECS 202-188-1
    • Naphthanil AS
    • Naphthanilide OL Supra
    • 3-Hydroxy-2-naphthoylanilide
    • AKOS003381951
    • F71284
    • V3ZU6E76NB
    • H0313
    • .ALPHA.-NAPHTHOL AS
    • AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)
    • SR-01000358268
    • Naphtolate AS Soln
    • Naphthoide AS
    • NS00009186
    • Naphthoide AS No. 100
    • NSC-45173
    • Ultrazol I-AS
    • LS-14551
    • Naphthol ACNAC
    • ORANGE BASE GC
    • 92-77-3
    • Naphtazol A
    • Tulathol AS
    • Naftolo MM
    • 86349-50-0
    • Naphtholate AS
    • Naphthol AS-A
    • Hiltonphthol AS
    • CHEMBL63731
    • .beta.-Hydroxy-3-naphthoic acid anilide
    • 2-Naphthanilide, 3-hydroxy-
    • Naftoelan A
    • Naphthanilide RC Supra
    • 3-Hydroxy-2-naphthoylanilid
    • MDL: MFCD00004096
    • Inchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
    • InChI-sleutel: JFGQHAHJWJBOPD-UHFFFAOYSA-N
    • LACHT: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 263.09500
  • Monoisotopische massa: 263.094629
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 338
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: nothing
  • Topologisch pooloppervlak: 49.3
  • Aantal tautomers: 9

Experimentele eigenschappen

  • Kleur/vorm: Beige or reddish powder
  • Dichtheid: 1.1138 (rough estimate)
  • Smeltpunt: 247.0 to 251.0 deg-C
  • Kookpunt: 406.53°C (rough estimate)
  • Vlampunt: 190.7 °C
  • Brekindex: 1.4500 (estimate)
  • Oplosbaarheid: Solubility Insoluble in water; sparingly soluble in ethanol
  • PSA: 49.33000
  • LogboekP: 3.87070
  • pka: 9.70(at 25℃)
  • Oplosbaarheid: Insoluble in water and sodium carbonate solution, yellow in sodium hydroxide solution, slightly soluble in ethanol, soluble in hot nitrobenzene.
  • PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)
  • Kleurindex: 37505
  • λ max: 394nm

Naphtol AS Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H317
  • Waarschuwingsverklaring: P280
  • Vervoersnummer gevaarlijk materiaal:UN 3077 9/PG 3
  • WGK Duitsland:1
  • Code gevarencategorie: R43;R51/53
  • Veiligheidsinstructies: S36/37-S61
  • FLUKA MERK F CODES:10-21
  • RTECS:QJ1897400
  • Identificatie van gevaarlijk materiaal: Xi N
  • PackingGroup:III
  • Opslagvoorwaarde:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Gevaarklasse:9
  • Risicozinnen:R43; R51/53

Naphtol AS Douanegegevens

  • HS-CODE:2924299090
  • Douanegegevens:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphtol AS Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-128496-0.5g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
0.5g
$93.0 2023-06-08
TRC
N497060-5g
Naphtol AS
92-77-3
5g
$ 81.00 2023-09-06
abcr
AB251404-25g
Naphthol AS, 95%; .
92-77-3 95%
25g
€43.60 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20790-100g
3-Hydroxy-N-phenyl-2-naphthamide
92-77-3 97%
100g
¥78.0 2022-04-27
TRC
N497060-50g
Naphtol AS
92-77-3
50g
$173.00 2023-05-17
abcr
AB251404-500 g
Naphthol AS, 95%; .
92-77-3 95%
500 g
€126.20 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814598-2.5kg
Naphthol AS
92-77-3 97%
2.5kg
1,336.00 2021-05-17
Enamine
EN300-128496-10.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
10g
$124.0 2023-06-08
Enamine
EN300-128496-1.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
1g
$120.0 2023-06-08
Enamine
EN300-128496-5.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
5g
$122.0 2023-06-08

Naphtol AS Productiemethode

Synthetic Routes 1

Reactievoorwaarden
Referentie
Catalytic aminolysis of 3-hydroxy-2-naphthoic acid
Kondratov, S. A.; Shteinberg, L. Ya.; Shein, S. M.; Udovichenko, L. V.; Boiko, V. D., Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Synthetic Routes 2

Reactievoorwaarden
Referentie
High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides
, Romania, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Phosphonic acid Solvents: Xylene ;  160 - 170 °C; 4 - 6 h, reflux
Referentie
Preparation process of naphthol
, China, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichlorobenzene
Referentie
Process for preparing Naphthol AS products
, China, , ,

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: Triethylamine ,  P,P′-Dipropyldiphosphonic acid Solvents: Xylene
Referentie
Preparation of 3-hydroxy-2-naphthoic anilides
, Germany, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  5 min, 10 - 25 °C; 2.5 h, 130 °C
Referentie
Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction
Tran, Van Tinh; Phan, Thi Trang; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  15 min, heated
Referentie
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Titanium tetrabutoxide Solvents: Aniline
Referentie
Catalytic synthesis of 2,3-hydroxynaphthoic acid anilide
Kondratov, S. A.; Shteinburg, L. Ya.; Shein, S. M., Zhurnal Organicheskoi Khimii, 1993, 29(9), 1914-15

Synthetic Routes 9

Reactievoorwaarden
Referentie
Purification of bisazo pigments useful in electrophotographic photoconductors
, Japan, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt → 10 °C; 10 °C; 15 min, 135 °C
Referentie
Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining
Tran, Van Tinh; Pham, Hoai Thu; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Phosphonic acid Solvents: Water ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5
Referentie
Process for synthesizing naphthol
, China, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Referentie
3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity
Kos, Jiri; Kapustikova, Iva; Clements, Carol; Gray, Alexander I.; Jampilek, Josef, Monatshefte fuer Chemie, 2018, 149(5), 887-892

Synthetic Routes 13

Reactievoorwaarden
Referentie
N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid
, Poland, , ,

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Silicon tetrachloride Solvents: Chlorobenzene
Referentie
Production of azotol-A from a mixed anhydride of silicic and 2,3-hydroxynaphthoic acids
Kirsanov, A. V.; Levchenko, E. S.; Tret'yakova, G. S., Ukrains'kii Khemichnii Zhurnal, 1953, 19, 504-7

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ;  rt; rt → 130 °C; 25 min, 130 °C
Referentie
Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Pavlica, Jiri; Gonec, Tomas; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Referentie
Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Keltosova, Stanislava; Tengler, Jan; et al, Molecules, 2013, 18, 7977-7997

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Phenylboronic acid Solvents: Mesitylene ;  rt; 30 h, reflux
Referentie
Preparation method of naphthol AS-series anilide dye
, China, , ,

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  50 °C → 90 °C; 2 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8.1
Referentie
N-(3-hydroxyl-2-naphthoyl)aniline production device
, China, , ,

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 45 °C
Referentie
Preparation of chromosol AS
, China, , ,

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sodium dodecyl sulfate ,  Sodium octadecyl sulfate Solvents: 2-Chlorotoluene ,  Chlorobenzene ;  5 min
1.2 Reagents: Phosphorus trichloride ;  65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C
Referentie
Process and apparatus for preparation of Naphthol AS
, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd